molecular formula C17H25N3O2 B13090032 tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260897-95-7

tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13090032
CAS No.: 1260897-95-7
M. Wt: 303.4 g/mol
InChI Key: HDYJSASLRQOJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in organic chemistry and drug discovery due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

The synthesis of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient method includes the following steps :

    Synthesis of the substituted oxindole: This can be achieved through Lewis acid-catalyzed cyclization of α-haloacetanilides, although this method may yield low results due to the strongly acidic conditions.

    Formation of the spirocyclic structure: This involves the cyclization of ethyl 2-oxindoline-5-carboxylate and subsequent demethylation of the resulting spirocyclic oxindole.

    Final product formation: The target compound is obtained through a series of reactions including dianion alkylation and cyclization, followed by demethylation.

Chemical Reactions Analysis

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:

These comparisons highlight the unique structural features and biological activities of tert-Butyl 5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate, making it a valuable compound in various fields of research.

Properties

CAS No.

1260897-95-7

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17/h4-5,10,19H,6-9,11,18H2,1-3H3

InChI Key

HDYJSASLRQOJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.